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molecular formula C9H8Cl2N2O3S B8772936 O-(2,6-Dichloro-4-nitrophenyl) dimethylcarbamothioate CAS No. 74875-14-2

O-(2,6-Dichloro-4-nitrophenyl) dimethylcarbamothioate

Cat. No. B8772936
M. Wt: 295.14 g/mol
InChI Key: LGLZFHKCTJYNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452882B2

Procedure details

A solution of 2,6-dichloro-4-nitro-phenol (3.0 g, 14.4 mmol) in N,N-dimethylformamide (70 mL) at 25° C. was treated with 1,4-diazabicyclo[2.2.2]octane (3.16 mL, 28.8 mmol) and dimethylthiocarbamoyl chloride (2.85 g, 23.04 mmol). The reaction was stirred at 25° C. for 18 h. At this time, the reaction was diluted with ethyl acetate (250 mL) and was then washed with a 1N aqueous hydrochloric acid solution (1×125 mL), water (1×125 mL), and a saturated aqueous sodium chloride solution (1×125 mL), dried with magnesium sulfate, filtered and concentrated under vacuum. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 80:20 petroleum ether/ethyl acetate) afforded dimethyl-thiocarbamic acid O-(2,6-dichloro-4-nitro-phenyl) ester (79) (3.2 g, 75%) as a white solid; EI-LRMS for C9H8Cl2N2O3S (M−Cl)+ at m/z=259. Exact Mass=293.9633; Molecular weight=295.15
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.16 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[OH:12].N12CCN(CC1)CC2.[CH3:21][N:22]([CH3:26])[C:23](Cl)=[S:24]>CN(C)C=O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[O:12][C:23](=[S:24])[N:22]([CH3:26])[CH3:21]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O
Name
Quantity
3.16 mL
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
2.85 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with a 1N aqueous hydrochloric acid solution (1×125 mL), water (1×125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution (1×125 mL), dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC(N(C)C)=S
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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